molecular formula C8H9NO4 B14709566 1H-Pyrrole-1-propanoic acid, 2,5-dihydro-2,5-dioxo-, methyl ester CAS No. 22011-03-6

1H-Pyrrole-1-propanoic acid, 2,5-dihydro-2,5-dioxo-, methyl ester

Cat. No.: B14709566
CAS No.: 22011-03-6
M. Wt: 183.16 g/mol
InChI Key: VOERNDXKJSYCLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrole-1-propanoic acid, 2,5-dihydro-2,5-dioxo-, methyl ester is an organic compound with the molecular formula C7H9NO4 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1H-Pyrrole-1-propanoic acid, 2,5-dihydro-2,5-dioxo-, methyl ester can be synthesized through the hydrolysis of 1-(2-cyanoethyl)pyrrole . The reaction involves the conversion of the cyano group to a carboxylic acid group, followed by esterification with methanol to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar hydrolysis and esterification reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in these processes include strong acids or bases to facilitate the hydrolysis and esterification reactions.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-1-propanoic acid, 2,5-dihydro-2,5-dioxo-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1H-Pyrrole-1-propanoic acid, 2,5-dihydro-2,5-dioxo-, methyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-1-propanoic acid, 2,5-dihydro-2,5-dioxo-, methyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its use, such as in biological or chemical systems.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrole-1-propanoic acid: A similar compound with a carboxylic acid group instead of a methyl ester.

    N-(2-Carboxyethyl)pyrrole: Another derivative with a carboxylic acid group.

    N-Pyrrolylpropanoic acid: A related compound with a similar structure.

Uniqueness

1H-Pyrrole-1-propanoic acid, 2,5-dihydro-2,5-dioxo-, methyl ester is unique due to its specific ester functional group, which imparts different chemical properties and reactivity compared to its carboxylic acid counterparts. This uniqueness makes it valuable for specific applications where the ester group is advantageous.

Properties

IUPAC Name

methyl 3-(2,5-dioxopyrrol-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-13-8(12)4-5-9-6(10)2-3-7(9)11/h2-3H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOERNDXKJSYCLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C(=O)C=CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00468747
Record name 1H-Pyrrole-1-propanoic acid, 2,5-dihydro-2,5-dioxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22011-03-6
Record name Methyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22011-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole-1-propanoic acid, 2,5-dihydro-2,5-dioxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.